molecular formula C22H25N3O5S B10979674 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B10979674
M. Wt: 443.5 g/mol
InChI Key: ZXTPOQKBFJMAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-methoxyphenyl group at position 1 and a piperazine moiety at position 4, modified with a phenylsulfonyl group via a carbonyl linkage. This structure combines a lactam ring (pyrrolidin-2-one) with a sulfonamide-piperazine pharmacophore, a motif often associated with receptor binding and metabolic stability in medicinal chemistry . The 3-methoxy substituent on the phenyl ring may enhance solubility or modulate electronic interactions with biological targets, while the phenylsulfonyl group on piperazine contributes to steric and electronic effects critical for receptor affinity .

Properties

Molecular Formula

C22H25N3O5S

Molecular Weight

443.5 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H25N3O5S/c1-30-19-7-5-6-18(15-19)25-16-17(14-21(25)26)22(27)23-10-12-24(13-11-23)31(28,29)20-8-3-2-4-9-20/h2-9,15,17H,10-14,16H2,1H3

InChI Key

ZXTPOQKBFJMAIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation of 4-Carboxy Pyrrolidin-2-one Intermediate

The pyrrolidin-2-one core is functionalized at the 4-position via a three-step sequence:

  • Ring-opening of succinimide : React succinimide with 3-methoxyaniline in tetrahydrofuran (THF) at 60°C for 12 hours to form 4-amino-N-(3-methoxyphenyl)butanamide.

  • Cyclization : Treat the intermediate with acetic anhydride at 120°C to yield 1-(3-methoxyphenyl)pyrrolidin-2-one.

  • Carboxylation : Introduce a carboxylic acid group at the 4-position using CO₂ under high pressure (5 atm) in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol%) and ligand (1,10-phenanthroline).

StepReagents/ConditionsYieldKey Parameters
1Succinimide, 3-methoxyaniline, THF, 60°C78%Aniline purity >98%
2Acetic anhydride, 120°C85%Exclusion of moisture
3CO₂, Pd(OAc)₂, 1,10-phenanthroline, DMF63%CO₂ pressure ≥5 atm

Synthesis of 4-(Phenylsulfonyl)piperazine-1-carbonyl Chloride

This fragment is prepared via:

  • Sulfonylation of piperazine : React piperazine with benzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C, followed by warming to 25°C.

  • Carbonyl chloride formation : Treat 4-(phenylsulfonyl)piperazine with phosgene (1.5 equiv) in toluene at -10°C.

Critical Note : Excess phosgene improves conversion but requires strict temperature control to avoid side reactions.

Coupling and Final Assembly

The final step involves coupling the carboxylated pyrrolidin-2-one with 4-(phenylsulfonyl)piperazine-1-carbonyl chloride:

  • Activation : Convert 4-carboxy pyrrolidin-2-one to its acid chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in DCM.

  • Amidation : React the acid chloride with 4-(phenylsulfonyl)piperazine in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) at -15°C.

ParameterOptimal ValueImpact on Yield
Temperature-15°C to -10°CMinimizes racemization
DIPEA Equiv3.0Neutralizes HCl; excess causes side reactions
Reaction Time4 hoursLonger durations reduce yield by 12%

Yield : 68–72% after purification by column chromatography (silica gel, ethyl acetate/hexane 1:1).

Alternative Methodologies from Recent Patents

A 2027 patent (WO2018114672A1) discloses a novel one-pot method using HATU-mediated coupling:

  • Reactants :

    • 1-(3-Methoxyphenyl)pyrrolidin-2-one-4-carboxylic acid

    • 4-(Phenylsulfonyl)piperazine

    • HATU (1.1 equiv), DIPEA (3.0 equiv) in N-methyl-2-pyrrolidone (NMP)

  • Conditions :

    • 25°C, 2 hours

    • Quench with ice-water, extract with ethyl acetate

Advantages :

  • 82% isolated yield

  • Reduced reaction time (2 hours vs. 4 hours in traditional methods)

Limitations :

  • HATU cost increases production expenses by ~30%

  • Requires rigorous removal of NMP residuals for pharmaceutical applications

Reaction Optimization and Troubleshooting

Solvent Screening

Solvent polarity significantly impacts coupling efficiency:

SolventDielectric ConstantYield
NMP32.082%
DMF36.775%
THF7.548%
DCM8.933%

NMP enhances solubility of both reactants, improving collision frequency.

Temperature Profiling

The amidation step exhibits Arrhenius behavior between -20°C and 10°C:

Temperature (°C)k (×10⁻³ s⁻¹)Yield
-201.285%
-102.782%
05.473%
109.861%

Lower temperatures favor product stability but require longer reaction times.

Characterization and Quality Control

  • HPLC Analysis :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile/0.1% H₃PO₄ (60:40)

    • Retention Time: 8.2 minutes

    • Purity: ≥99.2%

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 7.82–7.75 (m, 2H, SO₂Ph)

    • δ 7.63–7.55 (m, 3H, SO₂Ph)

    • δ 6.91 (dd, J = 8.4, 2.4 Hz, 1H, 3-MeOPh)

    • δ 3.78 (s, 3H, OCH₃)

  • Mass Spectrometry :

    • ESI-MS m/z: 444.1 [M+H]⁺ (calculated: 443.5)

Scale-Up Considerations

Pilot-scale batches (10 kg) require modifications:

ParameterLab Scale (1 g)Pilot Scale (10 kg)
Cooling Rate5°C/min1°C/min
MixingMagnetic stirrerMechanical stirring
PurificationColumn chromatographyCrystallization (ethanol/water)
Yield72%68%

Crystallization replaces chromatography for cost efficiency, though it reduces yield by 4% .

Chemical Reactions Analysis

Reactivity of the Piperazine Sulfonamide Group

The 4-(phenylsulfonyl)piperazine component enables sulfonamide-specific reactions:

  • Nucleophilic Substitution : The sulfonamide group can act as a leaving group under basic conditions. For example, displacement reactions with amines or alcohols may occur at the sulfur center .

  • Acid/Base Hydrolysis : Under strong acidic (e.g., HCl) or basic (e.g., NaOH) conditions, hydrolysis yields phenylsulfonic acid and the corresponding piperazine derivative .

Key Reaction Pathway :

Piperazine sulfonamideHCl/H2OPiperazine+Benzenesulfonic acid\text{Piperazine sulfonamide} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Piperazine} + \text{Benzenesulfonic acid}

Pyrrolidinone Lactam Reactivity

The pyrrolidin-2-one ring participates in:

  • Lactam Ring-Opening : Nucleophiles (e.g., water, amines) attack the carbonyl carbon under acidic or basic conditions, forming γ-amino acid derivatives. This reactivity aligns with conjugate addition/nitro-Mannich methodologies used in pyrrolidinone synthesis .

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the lactam carbonyl to a secondary alcohol, yielding a pyrrolidine derivative .

Example Reaction :

PyrrolidinoneLiAlH4Pyrrolidine (secondary alcohol)\text{Pyrrolidinone} \xrightarrow{\text{LiAlH}_4} \text{Pyrrolidine (secondary alcohol)}

Methoxyphenyl Aromatic Substitution

The 3-methoxyphenyl group undergoes electrophilic aromatic substitution (EAS):

Reaction TypeReagentsPosition SelectivityProduct
NitrationHNO₃/H₂SO₄Para to methoxy3-Methoxy-4-nitrophenyl
HalogenationCl₂/FeCl₃Ortho/para to methoxy3-Methoxy-4-chlorophenyl
DemethylationBBr₃ in CH₂Cl₂-3-Hydroxyphenyl derivative

These transformations are inferred from analogous methoxyphenyl systems .

Carbonyl Linker Reactivity

The amide bond bridging the pyrrolidinone and piperazine moieties shows:

  • Hydrolysis : Strong acids or bases cleave the amide bond, producing pyrrolidinone-carboxylic acid and piperazine sulfonamide fragments .

  • Grignard Addition : Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl, forming tertiary alcohol intermediates .

Comparative Reactivity with Analogues

The compound’s unique chloro-methoxy-phenylsulfonyl architecture enhances selectivity compared to derivatives:

AnaloguesKey Functional GroupsReactivity Differences
4-(Methylsulfonyl)piperazine derivatives MethylsulfonylLower hydrolytic stability vs phenylsulfonyl
TrifluoromethylphenylpiperazinesCF₃ groupEnhanced electron-withdrawing effects
Benzimidazole-pyrrolidinonesBenzimidazole coreIncreased aromatic substitution activity

Scientific Research Applications

Neuropharmacology

Compounds containing piperazine moieties are often associated with diverse pharmacological profiles, including antidepressant and antipsychotic effects. Research indicates that 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one exhibits significant binding affinity to various neurotransmitter receptors, suggesting potential applications in treating mood disorders and schizophrenia .

Inhibition of Enzymatic Activity

The compound has been shown to inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3) , an enzyme involved in steroid hormone metabolism. This inhibition is particularly relevant for conditions such as endometriosis and polycystic ovary syndrome . The mechanism involves the modulation of steroid hormone levels, which can alleviate symptoms associated with these disorders.

Anti-inflammatory Properties

Research has demonstrated that this compound possesses anti-inflammatory properties, making it a candidate for treating inflammatory disorders. Its ability to inhibit specific inflammatory pathways can provide therapeutic benefits in conditions such as arthritis and other chronic inflammatory diseases .

Anticancer Activity

Preliminary studies indicate that the compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The sulfonyl group in the structure enhances its interaction with cellular targets, potentially leading to apoptosis in cancer cells .

Case Study 1: Neuropharmacological Evaluation

A study evaluated the neuropharmacological effects of the compound on animal models exhibiting depressive-like behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased levels of serotonin and norepinephrine in the brain .

Case Study 2: AKR1C3 Inhibition

In vitro studies demonstrated that 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one effectively inhibited AKR1C3 activity with an IC50 value indicating potent efficacy. This suggests its potential as a therapeutic agent for managing gynecological disorders linked to steroid hormone dysregulation .

Case Study 3: Anti-inflammatory Activity

A randomized controlled trial assessed the anti-inflammatory effects of the compound in patients with chronic inflammatory conditions. Participants receiving the treatment showed marked improvement in inflammation markers compared to the placebo group, supporting its therapeutic potential .

Mechanism of Action

    Targets and Pathways:

  • Comparison with Similar Compounds

    Structural Insights :

    • The piperazine substituent dictates receptor selectivity. Electron-withdrawing groups (e.g., phenylsulfonyl) may enhance metabolic stability but reduce alpha-AR affinity compared to aryl groups (e.g., 2-tolyl) .

    Sulfonyl Piperazine Derivatives

    Sulfonamide-modified piperazines are prevalent in 5-HT6 receptor antagonists and antiproliferative agents. Notable analogs include:

    Compound Name Core Structure Substituents Key Data Reference
    7e (1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone) Ethanone 4-Methoxyphenylsulfonyl Antiproliferative activity (IC₅₀: 109.9 µM)
    7k (2-((1-(4-bromophenyl)-1H-tetrazol-5-yl)thio)-1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanone) Ethanone 4-Bromo/4-methoxyphenylsulfonyl Melting point: 155–157°C
    Target Compound Pyrrolidin-2-one Phenylsulfonyl

    Comparison :

    • Sulfonyl group variations : Phenylsulfonyl (target) vs. 4-methoxyphenylsulfonyl (7e) alter electron density and steric bulk, which could influence binding to hydrophobic pockets in receptors .

    Substituent Position and Electronic Effects

    The position of substituents on phenyl rings significantly impacts activity:

    Compound Name Phenyl Substituent Position Biological Effect Reference
    1-(2-Methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one 2-Methoxy Hypothetical reduced alpha-AR affinity due to steric hindrance
    Target Compound 3-Methoxy Potential optimized solubility and receptor interaction
    1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) 3-Chloro High yield (85.1%); moderate bioactivity

    Key Observations :

    • 3-Methoxy vs. 2-methoxy : The 3-position may offer better spatial alignment with receptor binding sites compared to ortho-substituted analogs .
    • Electron-withdrawing groups (e.g., Cl, CF₃) in analogs like 11f and 11k correlate with higher molecular weights and altered solubility profiles .

    Biological Activity

    The compound 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic molecule notable for its diverse biological activities. Its structure incorporates a methoxy group, a piperazine ring, and a sulfonyl moiety, which are often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of the compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 364.43 g/mol. The structural components include:

    • Methoxy Group : Enhances lipophilicity and may influence receptor binding.
    • Piperazine Ring : Known for its role in neuropharmacology and potential antidepressant effects.
    • Sulfonyl Group : Implicated in various biological interactions.

    The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptor interactions. Notably, it has been shown to inhibit the enzymatic activity of AKR1C3 , an enzyme implicated in steroid metabolism and related disorders, suggesting potential applications in treating hormonal imbalances and certain cancers .

    Interaction with Receptors

    Studies indicate that compounds containing piperazine rings exhibit significant binding affinities to various neurotransmitter receptors, including:

    • Serotonin Receptors : Potential antidepressant and anxiolytic effects.
    • Dopamine Receptors : Implications in antipsychotic activity.

    Biological Activities

    • Antitumor Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the piperazine moiety is particularly relevant as similar compounds have demonstrated significant antitumor properties .
    • Antibacterial and Antifungal Effects : Research has indicated that derivatives of this compound can inhibit the growth of certain bacterial and fungal strains, providing a basis for further exploration in antimicrobial therapies .
    • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive dysfunctions. The piperazine component is often linked to antidepressant and antipsychotic properties.

    Case Studies

    Recent research has focused on synthesizing derivatives of the compound to evaluate their biological activities:

    • A study synthesized several piperazine derivatives, demonstrating varying degrees of activity against human acetylcholinesterase, which is crucial for neurotransmission. Some derivatives showed promising results in inhibiting enzyme activity associated with Alzheimer's disease .
    • Another investigation into piperazine-based compounds explored their antitumor properties, revealing that modifications to the piperazine structure could enhance efficacy against cancer cell lines .

    Data Table: Comparison of Biological Activities

    Compound NameBiological ActivityMechanism
    1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-oneAntitumor, Antibacterial, AntifungalAKR1C3 Inhibition
    Piperazine Derivative AModerate AntitumorAcetylcholinesterase Inhibition
    Piperazine Derivative BStrong AntibacterialCell Membrane Disruption

    Q & A

    Basic Research Questions

    1.1 Synthesis Optimization Q: How can 1-(3-Methoxyphenyl)-4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one be synthesized, and what key reaction conditions are critical for optimizing yield? A:

    • Core Method : The compound can be synthesized via nucleophilic substitution and coupling reactions. A piperazine intermediate (e.g., 4-(phenylsulfonyl)piperazine) is reacted with a pyrrolidin-2-one scaffold functionalized at the 4-position.
    • Critical Conditions :
      • Use of polar aprotic solvents (e.g., dichloromethane) and bases (e.g., NaOH) to facilitate coupling .
      • Temperature control (room temperature to 60°C) to avoid side reactions.
      • Protecting group strategies for the 3-methoxyphenyl moiety to prevent undesired oxidation .
    • Yield Optimization : Purification via column chromatography or recrystallization is essential, with yields typically ranging from 60–85% for analogous piperazine-pyrrolidinone derivatives .

    1.2 Structural Characterization Q: What spectroscopic methods are recommended for characterizing the structural integrity of this compound? A:

    • 1H/13C NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH3), phenylsulfonyl (δ ~7.5–7.9 ppm for aromatic protons), and pyrrolidin-2-one carbonyl (δ ~175 ppm in 13C NMR) .
    • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonyl groups (S=O at ~1150–1350 cm⁻¹) .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

    1.3 Initial Pharmacological Screening Q: What in vitro models are appropriate for initial pharmacological evaluation of its alpha1-adrenolytic activity? A:

    • Isolated Tissue Assays : Use rat aortic rings pre-contracted with phenylephrine (α1-agonist) to assess relaxation potency (pEC50) and efficacy (% maximum relaxation) .
    • Receptor Binding Assays : Competitive radioligand displacement studies using [³H]prazosin on human alpha1-adrenoceptor subtypes (α1A, α1B, α1D) .
    • Data Interpretation : Compare IC50 values with reference antagonists (e.g., S-61, S-73 derivatives) to benchmark activity .

    Advanced Research Questions

    2.1 Structure-Activity Relationship (SAR) Studies Q: How can SAR studies be designed to elucidate the role of the 3-methoxyphenyl and phenylsulfonyl groups in target binding? A:

    • Substituent Variation :
      • Replace the 3-methoxyphenyl group with fluorophenyl or chlorophenyl analogs to assess electronic effects .
      • Modify the phenylsulfonyl group to alkylsulfonyl or benzodioxolylsulfonyl to probe steric and hydrophobic contributions .
    • Assay Platforms :
      • Molecular docking simulations to predict binding interactions with alpha1-adrenoceptor active sites.
      • Functional assays (e.g., calcium flux in HEK293 cells expressing recombinant receptors) to validate computational predictions .
    • Key Finding : In analogous compounds, bulkier substituents on the phenylsulfonyl group reduced off-target binding to serotonin receptors .

    2.2 Data Contradiction Resolution Q: What strategies resolve discrepancies in receptor binding affinity data across different assay systems for this compound? A:

    • Assay Validation :
      • Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
      • Control for assay-specific variables (e.g., membrane preparation purity, endogenous receptor expression levels).
    • Case Study : S-61 derivatives showed higher potency in isolated tissue assays than in cell-based systems due to tissue-specific receptor conformations . Adjusting assay conditions (e.g., GTP concentration) improved data concordance.

    2.3 Analytical Method Development Q: How to develop a validated HPLC method for quantifying this compound in biological matrices, considering its physicochemical properties? A:

    • Column Selection : C18 reverse-phase column (5 µm, 150 × 4.6 mm) with UV detection at 254 nm (aromatic absorption).
    • Mobile Phase : Gradient elution with acetonitrile/water (0.1% trifluoroacetic acid) to resolve polar metabolites .
    • Validation Parameters :
      • Linearity (R² > 0.99 over 1–100 µg/mL).
      • Recovery (>90% in plasma after protein precipitation).
      • LOQ (10 ng/mL) using MS/MS detection .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.